molecular formula C6H4N2 B14697948 Bicyclo[1.1.0]butane-1,3-dicarbonitrile CAS No. 27184-67-4

Bicyclo[1.1.0]butane-1,3-dicarbonitrile

Cat. No.: B14697948
CAS No.: 27184-67-4
M. Wt: 104.11 g/mol
InChI Key: MPZGGKFUZXVBCL-UHFFFAOYSA-N
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Description

Bicyclo[110]butane-1,3-dicarbonitrile is a highly strained bicyclic compound characterized by its unique structure, which consists of two cyclopropane rings fused through a common carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.0]butane-1,3-dicarbonitrile typically involves the formation of the strained bicyclic core followed by the introduction of the dicarbonitrile groups. One common method is the cyclization of a suitable precursor, such as a cyclopropyl carbanion, onto a halomethyl substituent. This reaction often requires strong bases and specific reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have shown promise in enabling more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.0]butane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions .

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.0]butane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which bicyclo[1.1.0]butane-1,3-dicarbonitrile exerts its effects is primarily through the release of strain energy upon reaction. This strain release drives the formation of new bonds and the generation of reactive intermediates, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.0]butane-1,3-dicarbonitrile is unique due to the presence of the dicarbonitrile groups, which introduce additional functionalization possibilities and influence the compound’s reactivity and applications. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science .

Properties

CAS No.

27184-67-4

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

bicyclo[1.1.0]butane-1,3-dicarbonitrile

InChI

InChI=1S/C6H4N2/c7-3-5-1-6(5,2-5)4-8/h1-2H2

InChI Key

MPZGGKFUZXVBCL-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)C#N)C#N

Origin of Product

United States

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